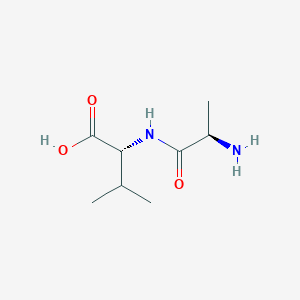
D-Valine, D-alanyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Valine, D-alanyl-: is a dipeptide composed of two amino acids: D-valine and D-alanine. This compound is of significant interest in various scientific fields due to its unique properties and potential applications. D-Valine, D-alanyl- is known for its role in protein synthesis and its involvement in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of D-Valine, D-alanyl- can be achieved through several synthetic routes. One common method involves the coupling of D-valine and D-alanine using peptide bond formation techniques. This process typically requires the use of coupling reagents such as carbodiimides (e.g., DCC or EDC) and protecting groups to prevent unwanted side reactions. The reaction conditions often involve mild temperatures and anhydrous solvents to ensure high yields and purity.
Industrial Production Methods: Industrial production of D-Valine, D-alanyl- can be achieved through microbial fermentation processes. Microbial preparation methods are preferred due to their high stereoselectivity, mild reaction conditions, and environmentally friendly nature. These methods include microbial asymmetric degradation of DL-valine, microbial stereoselective hydrolysis of N-acyl-DL-valine by D-aminoacylase, and microbial specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase .
Chemical Reactions Analysis
Types of Reactions: D-Valine, D-alanyl- undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides, under controlled temperatures and solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms, and substitution reactions may result in various substituted derivatives.
Scientific Research Applications
D-Valine, D-alanyl- has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules and as a reagent in stereoselective reactions.
Biology: Plays a role in protein synthesis and is used in studies related to enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic applications, including its use in drug development and as a component of peptide-based drugs.
Mechanism of Action
The mechanism of action of D-Valine, D-alanyl- involves its interaction with specific molecular targets and pathways. As a dipeptide, it can be incorporated into proteins and peptides, influencing their structure and function. The compound may also interact with enzymes, acting as a substrate or inhibitor, thereby modulating enzymatic activity. Additionally, D-Valine, D-alanyl- can affect cellular signaling pathways, impacting various physiological processes .
Comparison with Similar Compounds
- L-Valine, L-alanyl-
- DL-Valine, DL-alanyl-
- L-Valine, D-alanyl-
Comparison: D-Valine, D-alanyl- is unique due to its specific stereochemistry, which can influence its biological activity and interactions with other molecules. Compared to its L- and DL-counterparts, D-Valine, D-alanyl- may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in research and industry .
Properties
CAS No. |
1472-66-8 |
|---|---|
Molecular Formula |
C8H16N2O3 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C8H16N2O3/c1-4(2)6(8(12)13)10-7(11)5(3)9/h4-6H,9H2,1-3H3,(H,10,11)(H,12,13)/t5-,6-/m1/s1 |
InChI Key |
LIWMQSWFLXEGMA-PHDIDXHHSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](C(C)C)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![propan-2-yl N-[2-fluoro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B14747190.png)

![2-[4-(4-fluorophenyl)-2-(hydroxymethyl)-5-oxazolyl]-N-propan-2-yl-4-thiazolecarboxamide](/img/structure/B14747198.png)
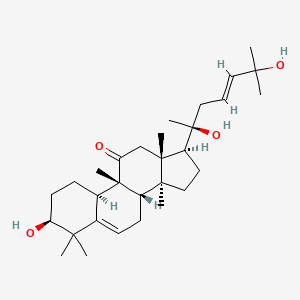
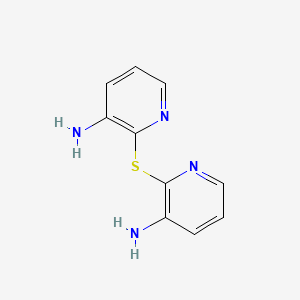
![(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanamine](/img/structure/B14747218.png)
![(4aZ,6E,8Z,10E,12Z)-Benzo[10]annulene](/img/structure/B14747233.png)
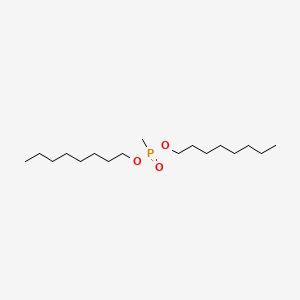

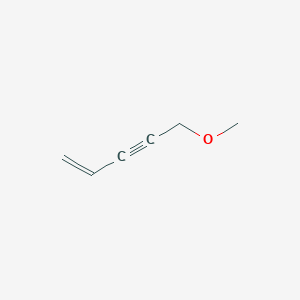
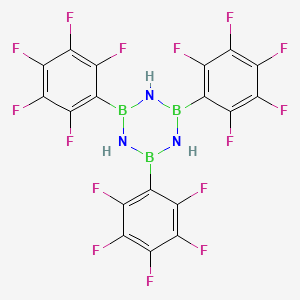
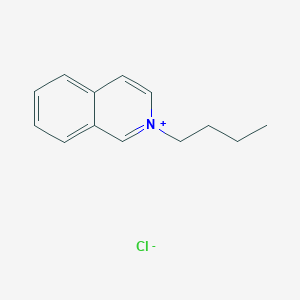
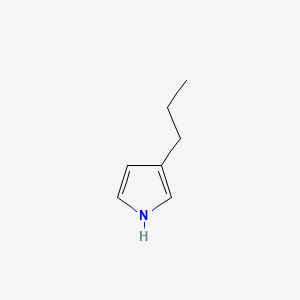
![Methyl 2-[2-[2-(2-cyanopropan-2-ylamino)-2-oxoethyl]-1,3-dioxolan-2-yl]acetate](/img/structure/B14747256.png)
